
Methyl3-hydroxy-2,4-dimethylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-hydroxy-2,4-dimethylpentanoate is an organic compound with the molecular formula C8H16O3. It is a methyl ester derivative of 3-hydroxy-2,4-dimethylpentanoic acid. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-2,4-dimethylpentanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-hydroxy-2,4-dimethylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of methyl 3-hydroxy-2,4-dimethylpentanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-hydroxy-2,4-dimethylpentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-oxo-2,4-dimethylpentanoic acid.
Reduction: Formation of 3-hydroxy-2,4-dimethylpentanol.
Substitution: Formation of various substituted esters or ethers.
Applications De Recherche Scientifique
Methyl 3-hydroxy-2,4-dimethylpentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 3-hydroxy-2,4-dimethylpentanoate involves its interaction with specific molecular targets. The hydroxyl and ester functional groups allow it to participate in various biochemical pathways. For instance, it can undergo hydrolysis to release the active 3-hydroxy-2,4-dimethylpentanoic acid, which can then interact with enzymes and receptors in biological systems .
Comparaison Avec Des Composés Similaires
Methyl pentanoate:
Ethyl 3-hydroxy-2,4-dimethylpentanoate: Similar in structure but with an ethyl ester group instead of a methyl ester.
3-hydroxy-2,4-dimethylpentanoic acid: The parent acid of methyl 3-hydroxy-2,4-dimethylpentanoate.
Uniqueness: Methyl 3-hydroxy-2,4-dimethylpentanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its hydroxyl and ester groups provide versatility in synthetic and biological contexts .
Propriétés
Formule moléculaire |
C8H16O3 |
|---|---|
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
methyl 3-hydroxy-2,4-dimethylpentanoate |
InChI |
InChI=1S/C8H16O3/c1-5(2)7(9)6(3)8(10)11-4/h5-7,9H,1-4H3 |
Clé InChI |
MXWOUIHOPZWBDL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(C)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


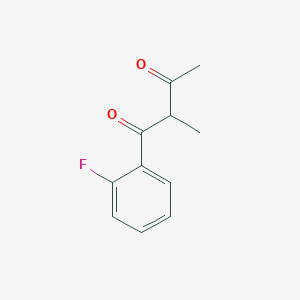
![3-[(3-Chlorothiophen-2-yl)methoxy]azetidine](/img/structure/B13078648.png)

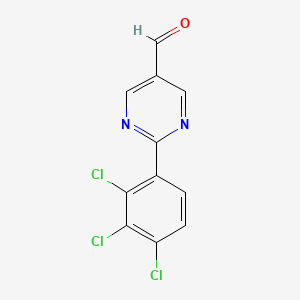
![Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate](/img/structure/B13078658.png)
![n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B13078668.png)
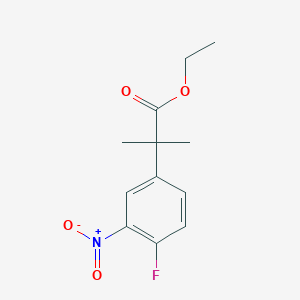

![2-[(3-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13078682.png)
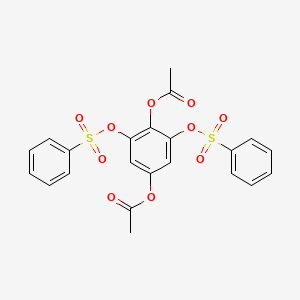

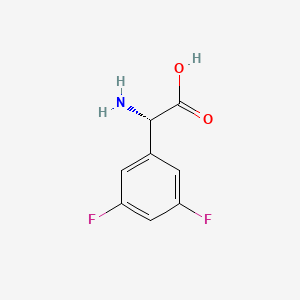
![4-chloro-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13078690.png)
![1-Thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B13078695.png)
